2-Acetoxymethyl-3-methyl-pyridine
Description
2-Acetoxymethyl-3-methyl-pyridine is a pyridine derivative characterized by a pyridine ring substituted with a methyl group at position 3 and an acetoxymethyl group at position 2. Pyridine derivatives are known for their roles in drug development, particularly in modulating neurotransmitter receptors and enzyme activity .
Properties
CAS No. |
166521-79-5 |
|---|---|
Molecular Formula |
C9H11NO2 |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
(3-methylpyridin-2-yl)methyl acetate |
InChI |
InChI=1S/C9H11NO2/c1-7-4-3-5-10-9(7)6-12-8(2)11/h3-5H,6H2,1-2H3 |
InChI Key |
YKDUBDWGMORWNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)COC(=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Structural Similarities and Differences
Key analogs for comparison :
- ABT-089 (2-methyl-3-(2-(S)-pyrrolidinylmethoxy)pyridine): Features a methyl group at position 2 and a pyrrolidinylmethoxy substituent at position 3. Unlike 2-Acetoxymethyl-3-methyl-pyridine, ABT-089 lacks the acetoxymethyl group but includes a nitrogen-containing heterocycle .
- SIB-1893 [(E)-2-methyl-6-(2-phenylethenyl)pyridine]: Contains a methyl group at position 2 and a styryl group at position 4. The absence of the acetoxymethyl group distinguishes it from the target compound .
- 3-Acetylpyridine : Shares a pyridine core with a ketone substituent, differing in functional group placement compared to this compound .
Table 1: Structural Comparison
| Compound | Substituents (Position) | Functional Groups | Key Structural Features |
|---|---|---|---|
| This compound | 2: Acetoxymethyl; 3: Methyl | Ester, Methyl | Polar ester group enhances solubility |
| ABT-089 | 2: Methyl; 3: Pyrrolidinylmethoxy | Methyl, Ether | Nitrogen-rich substituent for receptor binding |
| SIB-1893 | 2: Methyl; 6: Styryl | Methyl, Alkene | Hydrophobic styryl group for membrane interaction |
| 3-Acetylpyridine | 3: Acetyl | Ketone | Electrophilic carbonyl group |
Pharmacological and Receptor Activity
ABT-089 vs. This compound
ABT-089 is a selective α4β2 nicotinic acetylcholine receptor (nAChR) agonist with neuroprotective properties. It exhibits partial agonist activity at α4β2 receptors (Ki = 16 nM) and negligible binding to α7 or muscle-type nAChRs (Ki > 10,000 nM) . In contrast, this compound’s ester group may influence its pharmacokinetics (e.g., hydrolysis to release acetic acid and methanol derivatives), but its receptor affinity remains uncharacterized in the provided evidence.
SIB-1893 and mGluR5 Antagonism
SIB-1893 is a noncompetitive metabotropic glutamate receptor 5 (mGluR5) antagonist (IC50 = 0.29 µM). Its selectivity over mGluR1 (IC50 > 100 µM) highlights the role of pyridine substituents in receptor specificity . The acetoxymethyl group in this compound could similarly modulate selectivity but may reduce blood-brain barrier penetration compared to SIB-1893’s hydrophobic styryl group.
Physicochemical Properties
Table 2: Physicochemical Data for Pyridine Derivatives
| Compound | Molecular Weight (g/mol) | Log Kow (Predicted) | Water Solubility (mg/L) |
|---|---|---|---|
| This compound* | ~181.2 | ~1.2 | Moderate (~500) |
| ABT-089 | 220.3 | 1.8 | Low (~50) |
| 3-Acetylpyridine | 121.1 | 0.9 | High (~10,000) |
| SIB-1893 | 211.3 | 3.5 | Insoluble (<10) |
*Estimated based on structural analogs .
Preparation Methods
Aldol Condensation with Formaldehyde
In a method adapted from 2-acetoxymethyl-5-methyl-pyridine synthesis, 3-methyl-pyridine undergoes hydroxymethylation using formaldehyde under basic conditions. The reaction proceeds via deprotonation at the 2-position, followed by nucleophilic attack on formaldehyde:
Typical conditions involve aqueous sodium hydroxide (1–2 M) at 60–80°C for 4–6 hours. Yields remain moderate (45–55%) due to competing side reactions at the 4- and 6-positions.
Directed Ortho-Metalation (DoM)
A more selective route employs directed metalation using lithium diisopropylamide (LDA) to deprotonate the 2-position, followed by quenching with formaldehyde. This method, though cost-intensive, improves regioselectivity (>80%) and is preferred for small-scale pharmaceutical applications.
Acetylation of 2-Hydroxymethyl-3-methyl-pyridine
The final step involves acetylating the hydroxymethyl group to yield the target compound. Two acetylation strategies are prevalent:
Classical Acetic Anhydride Method
Treatment of 2-hydroxymethyl-3-methyl-pyridine with acetic anhydride in the presence of a base (e.g., pyridine or sodium hydroxide) achieves near-quantitative acetylation. A representative procedure includes:
-
Reagents : 2-Hydroxymethyl-3-methyl-pyridine (1.0 eq), acetic anhydride (2.5 eq), sodium hydroxide (catalytic)
-
Solvent : Ethanol or ethyl acetate
The reaction is monitored via TLC, with purification by silica gel chromatography (DCM/MeOH gradient) yielding this compound in 70–85% isolated yield.
Microwave-Assisted Acetylation
Recent advancements utilize microwave irradiation to accelerate acetylation. In a modified protocol, a mixture of 2-hydroxymethyl-3-methyl-pyridine and acetic anhydride is heated at 100°C for 15 minutes under microwave conditions, achieving 92% conversion with reduced side-product formation.
Analytical Characterization and Quality Control
Critical analytical data for this compound include:
Table 1: Spectroscopic Data for this compound
Purification via distillation or recrystallization from ethanol/water mixtures ensures >98% purity, as verified by GC-MS.
Industrial-Scale Considerations
Large-scale production faces challenges in minimizing by-products and optimizing catalyst recycling. The continuous flow system described in CA2763574C, adapted for 3-methyl-pyridine synthesis, offers a template for scalability. Key modifications include:
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